4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide
Overview
Description
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide A is not fully understood, but it is believed to interact with certain receptors in the brain, including the serotonin and dopamine receptors. It has been shown to have an agonistic effect on these receptors, leading to increased neurotransmitter release and subsequent modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound A has been shown to have a range of biochemical and physiological effects, including increased neurotransmitter release, modulation of neuronal activity, and improved cognitive function. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide A is its high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. However, the complex synthesis process and limited availability of the compound can be a significant limitation for lab experiments.
Future Directions
There are several future directions for the study of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide A, including the development of more efficient synthesis methods, the identification of new potential applications, and the investigation of its long-term effects on neuronal function. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential for clinical use.
Conclusion:
In conclusion, this compound A is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. While the synthesis process is complex and the availability of the compound is limited, it has shown promise as a potential candidate for the treatment of neurological disorders and other conditions. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Scientific Research Applications
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-phenylethyl)benzamide A has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Properties
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-19-9-14-24(17-20(19)2)27(31(3,29)30)18-22-10-12-23(13-11-22)25(28)26-16-15-21-7-5-4-6-8-21/h4-14,17H,15-16,18H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFJWQVDYWKLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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